1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a complex organic compound characterized by the presence of nitrophenyl, phenyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
- 1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-thiol
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the trifluoromethyl group in this compound makes it unique in terms of its chemical reactivity and potential applications .
Properties
CAS No. |
62649-28-9 |
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Molecular Formula |
C16H11F3N4O2 |
Molecular Weight |
348.28 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)14-13(10-4-2-1-3-5-10)15(20)22(21-14)11-6-8-12(9-7-11)23(24)25/h1-9H,20H2 |
InChI Key |
GSGGKTNTJAKDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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